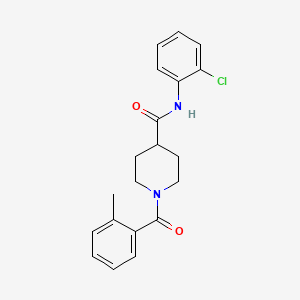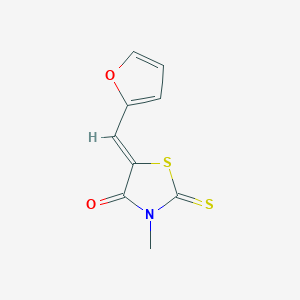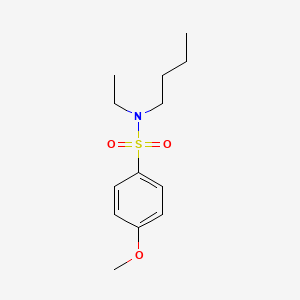![molecular formula C20H24Cl2N2O3S2 B4623539 N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4623539.png)
N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C20H24Cl2N2O3S2 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.0605404 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Applications
In the realm of organic synthesis, compounds containing tert-butyl groups, similar to the tert-butyl moiety in N1-[2-(tert-butylthio)ethyl]-N2-(2,5-dichlorophenyl)-N2-(phenylsulfonyl)glycinamide, are utilized as intermediates in synthesizing complex molecules. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their utility in generating N-(Boc)hydroxylamines through reactions with organometallics. This process highlights the compound's significance as a building block in organic synthesis due to its protective group properties and reactivity with organometallic compounds (Guinchard, Vallée, & Denis, 2005).
Environmental and Pesticide Degradation
The study of pesticide degradation under simulated environmental conditions involves analyzing compounds with tert-butyl groups. For instance, terbufos's hydrolysis, a pesticide, results in significant degradation products like di-tert-butyl disulfide. This research is crucial for understanding the environmental impact and breakdown pathways of pesticides, contributing to safer environmental practices and pesticide design (Hong, Win, & Pehkonen, 1998).
Polymer Science
In polymer science, the alcoholysis reaction of polyethylene terephthalate (PET) with n-butanol in the presence of an acidic ionic liquid catalyst to produce dibutyl terephthalate and ethylene glycol showcases the application of tert-butyl-based compounds in recycling and modifying polymers. This research underscores the potential for innovative recycling methods and the development of new materials with improved properties (Liu et al., 2013).
Organic Electronics
The field of organic electronics benefits from the synthesis and application of polythiophene derivatives, where tert-butyl groups enhance solubility and processability. For instance, the synthesis of new polythiophene derivatives for electrochemical applications highlights the importance of these moieties in developing conductive polymers with specific electronic properties. This research contributes to the advancement of materials for organic electronic devices, such as solar cells and transistors (Ozyurt et al., 2008).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(2-tert-butylsulfanylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3S2/c1-20(2,3)28-12-11-23-19(25)14-24(18-13-15(21)9-10-17(18)22)29(26,27)16-7-5-4-6-8-16/h4-10,13H,11-12,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUAYCPCPYYLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CN(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide](/img/structure/B4623482.png)

![2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4623495.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4623496.png)

![N-[3-(methylthio)phenyl]-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B4623511.png)
![2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4623515.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4623528.png)
![1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4623545.png)
![ethyl ({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4623559.png)